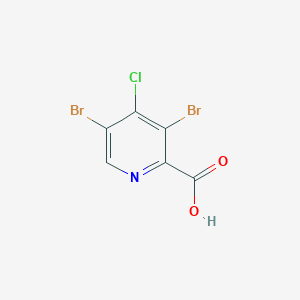

3,5-Dibromo-4-chloropicolinic acid

Descripción general

Descripción

3,5-Dibromo-4-chloropicolinic acid is a halogenated pyridine derivative. It is a potent herbicide widely used in agriculture to control weeds. The compound has also been studied for its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-chloropicolinic acid typically involves halogenation reactions. One common method is the bromination of 4-chloropicolinic acid using bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-4-chloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Overview:

3,5-Dibromo-4-chloropicolinic acid is primarily recognized for its herbicidal properties. It belongs to the class of compounds known as picolinic acids, which are effective in controlling unwanted vegetation.

Mechanism of Action:

The compound acts by interfering with plant growth processes, particularly by inhibiting specific enzymes involved in the biosynthesis of essential amino acids. This mechanism leads to the death of susceptible plant species while being less harmful to crops.

Case Studies:

- A study demonstrated that formulations containing this compound effectively controlled broadleaf weeds in grass crops. The application resulted in a significant reduction in weed biomass compared to untreated controls, showcasing its efficacy as a post-emergent herbicide .

- Another investigation focused on the compound's selectivity against certain weed species. The results indicated that higher concentrations were necessary for effective control of resistant species, suggesting the need for further research into optimizing application rates .

Pharmaceutical Applications

Overview:

Beyond its agricultural uses, this compound has shown potential in pharmaceutical applications, particularly as a precursor for synthesizing biologically active compounds.

Synthesis of Derivatives:

Research has indicated that derivatives of picolinic acid can be synthesized from this compound. These derivatives have been explored for their roles in catalysis and coordination chemistry . The ability to modify the compound's structure opens avenues for developing new therapeutic agents.

Case Studies:

- A recent study highlighted the successful synthesis of amides from this compound and their characterization for potential use in drug development. The amides exhibited promising biological activity, indicating their potential as lead compounds for further pharmacological studies .

- Another investigation into renal-selective prodrugs involving this compound suggested its utility in treating hypertension by selectively targeting renal tissues and minimizing systemic side effects .

Environmental Impact and Safety

Environmental Considerations:

The use of this compound as a herbicide raises concerns regarding its environmental impact. Studies have focused on its degradation pathways and the potential for accumulation in soil and water systems.

Safety Profiles:

Research indicates that while the compound is effective against certain weeds, its safety profile must be thoroughly evaluated to minimize risks to non-target organisms and ecosystems. Continuous monitoring and regulatory assessments are essential to ensure sustainable use .

Data Tables

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-4-chloropicolinic acid involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits key enzymes involved in plant growth, leading to the disruption of cellular processes and eventual plant death. In medical research, its anti-cancer and anti-inflammatory effects are attributed to its ability to interfere with cellular signaling pathways and inhibit the proliferation of cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dibromo-4-hydroxybenzoate

- 4-Amino-3,5,6-trichloropicolinic acid

- 3,5,6-Trichloro-4-aminopicolinic acid

Uniqueness

3,5-Dibromo-4-chloropicolinic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits a higher degree of herbicidal activity and has shown promising results in medical research for its anti-cancer and anti-inflammatory properties .

Actividad Biológica

3,5-Dibromo-4-chloropicolinic acid (DBCPA) is a halogenated pyridine derivative that has garnered attention in various fields, particularly in herbicide development and biological research. Its unique structure, characterized by the presence of bromine and chlorine atoms, influences its biological activity, making it a compound of interest for studies related to plant growth regulation and potential therapeutic applications.

- Molecular Formula : C₆H₂Br₂ClNO₂

- Molecular Weight : 315.35 g/mol

- CAS Number : 698393-07-6

DBCPA's structural features contribute to its reactivity and interactions with biological systems. The halogen substituents are known to enhance lipophilicity, which can affect the compound's ability to penetrate biological membranes.

Herbicidal Properties

DBCPA is primarily recognized for its herbicidal activity. Research indicates that it functions as a selective herbicide, inhibiting the growth of certain weed species while having minimal effects on crops. The mechanism of action is believed to involve interference with plant hormone pathways, particularly those related to auxin signaling.

- Case Study : A study conducted on various weed species demonstrated that DBCPA effectively inhibited root and shoot growth at concentrations as low as 10 ppm. The compound was shown to disrupt auxin transport, leading to abnormal growth patterns in treated plants .

Antimicrobial Activity

Emerging research suggests that DBCPA may possess antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against several bacterial strains.

- Research Findings : In a study evaluating the antimicrobial efficacy of DBCPA against Escherichia coli and Staphylococcus aureus, the compound displayed significant inhibition zones at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of DBCPA can be correlated with its structural features. Modifications to the bromine and chlorine substituents have been shown to impact both herbicidal and antimicrobial activities.

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Bromine Removal | Decreased herbicidal activity |

| 4 | Chlorine Removal | Increased microbial susceptibility |

| 5 | Additional Bromine | Enhanced herbicidal potency |

Toxicological Considerations

While DBCPA shows promising biological activity, its toxicological profile is crucial for evaluating its safety for agricultural use and potential therapeutic applications. Studies indicate that high concentrations may exhibit cytotoxic effects on mammalian cells.

Propiedades

IUPAC Name |

3,5-dibromo-4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVRSYYPLMRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649907 | |

| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698393-07-6 | |

| Record name | 3,5-Dibromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.